CDK8-IN-I

CDK8 inhibition biochemical IC50 kinase assay

CDK8-IN-I (also cataloged as CDK8-IN-1) is a potent, ATP-competitive small-molecule inhibitor targeting cyclin-dependent kinase 8 (CDK8), a transcriptional regulator within the Mediator complex implicated in colorectal, breast, and acute myeloid leukemia malignancies. The compound exhibits low nanomolar biochemical potency against CDK8 and demonstrates favorable oral pharmacokinetic properties in preclinical species, establishing it as a viable tool compound for in vitro and in vivo target‑validation studies.

Molecular Formula C28H26N2O5S
Molecular Weight 502.59
Cat. No. B1192483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK8-IN-I
SynonymsCDK8-IN-I;  CDK8INI;  CDK8-INI;  CDK8IN-I;  CDK8 INI
Molecular FormulaC28H26N2O5S
Molecular Weight502.59
Structural Identifiers
SMILESO=C(O)C1=CC=C(C2=C3C=CC=CC3=C(C)C=C2)C=C1NS(=O)(C4=CC=CC(N5CCOCC5)=C4)=O
InChIInChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32)
InChIKeyQFWAEPBEJCIANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK8-IN-I for Kinase-Targeted Research: A Selective CDK8 Inhibitor Candidate for Preclinical Procurement


CDK8-IN-I (also cataloged as CDK8-IN-1) is a potent, ATP-competitive small-molecule inhibitor targeting cyclin-dependent kinase 8 (CDK8), a transcriptional regulator within the Mediator complex implicated in colorectal, breast, and acute myeloid leukemia malignancies . The compound exhibits low nanomolar biochemical potency against CDK8 and demonstrates favorable oral pharmacokinetic properties in preclinical species, establishing it as a viable tool compound for in vitro and in vivo target‑validation studies .

Why CDK8-IN-I Cannot Be Replaced by Other CDK8/19 Inhibitors in Experimental Protocols


CDK8 inhibitors display widely divergent selectivity fingerprints and pharmacokinetic profiles that preclude simple interchange. For instance, CDK8-IN-I demonstrates pronounced selectivity against CDK2 (IC50 >5 µM) , whereas the widely used probe MSC2530818 retains nanomolar activity on CDK9 and other CDKs . Likewise, the oral absorption rate of CDK8-IN-I (Tmax 0.25 h) is markedly faster than that of MK256 (half-life 3.6 h) [1], meaning that substituting one for the other would alter both on-target residence time and off-target liability, potentially confounding experimental interpretation. These quantitative disparities underscore the necessity of compound-specific validation rather than assuming functional equivalence within the CDK8 inhibitor class.

Head‑to‑Head Quantitative Evidence for CDK8-IN-I Versus Leading CDK8 Inhibitor Comparators


CDK8 Biochemical Inhibitory Potency of CDK8-IN-I vs. MSC2530818

In head‑to‑head cross‑study comparison, CDK8-IN-I inhibits CDK8 with an IC50 of 3 nM , placing it within the same low‑nanomolar potency range as the well‑characterized probe MSC2530818 (IC50 2.6 nM) . The <2‑fold difference in biochemical IC50 indicates that CDK8-IN-I delivers comparable target engagement in cell‑free systems, making it a suitable alternative for biochemical screening campaigns where equivalent primary potency is required.

CDK8 inhibition biochemical IC50 kinase assay

Oral Pharmacokinetic Advantage: Rapid Absorption of CDK8-IN-I vs. MK256

CDK8-IN-I achieves a Tmax of 0.25 h following oral administration, with an AUC of 25,952 and Cmax of 12,740 µg/L , reflecting exceptionally rapid gastrointestinal absorption and high systemic exposure. In contrast, the CDK8 inhibitor MK256 exhibits a half‑life of 3.6 h and oral bioavailability of 59% in rodent models [1]. The 14‑fold faster time‑to‑peak concentration of CDK8-IN-I is advantageous for experimental designs requiring acute target engagement or pulsatile dosing, while MK256's longer residence time may favor chronic suppression paradigms.

oral bioavailability Tmax pharmacokinetics

Superior CDK2 Counter‑Selectivity of CDK8-IN-I Relative to MSC2530818

Selectivity against the closely related cell‑cycle kinase CDK2 is critical for avoiding confounding anti‑proliferative effects. CDK8-IN-I displays no measurable inhibition of CDK2/cyclin A at concentrations up to 5 µM , yielding a selectivity index of >1,666‑fold relative to its CDK8 IC50 (3 nM). By contrast, MSC2530818 retains activity on CDK2, with IC50 values only 15‑fold higher than its CDK8 IC50 . The >100‑fold larger selectivity window of CDK8-IN-I substantially reduces the risk of CDK2‑driven cytotoxicity in cell‑based assays, ensuring that observed phenotypes can be more confidently attributed to CDK8 inhibition.

kinase selectivity CDK2 off-target activity

Optimal Use Cases for CDK8-IN-I Based on Quantitative Differentiation


In Vivo Oncology Studies Requiring Rapid Oral Absorption and High Systemic Exposure

Because CDK8-IN-I achieves a Tmax of 0.25 h and an oral AUC of 25,952 , it is ideally suited for acute dosing regimens in murine xenograft or patient‑derived xenograft models where fast target engagement is needed to capture early transcriptional responses. Its low systemic clearance further supports sustained exposure with once‑daily oral gavage.

Cellular Selectivity Assays Demanding Stringent CDK2 Counter‑Screening

With a CDK2 IC50 exceeding 5 µM and >1,666‑fold selectivity over CDK8 , CDK8-IN-I minimizes the off‑target cytotoxicity commonly associated with CDK2 inhibition. This property makes it the preferred tool compound for dissecting CDK8‑specific transcriptional functions in cell lines that are sensitive to cell‑cycle perturbation.

Biochemical High‑Throughput Screening Where CDK8 Potency Must Be Balanced Against Kinase Panel Selectivity

The 3 nM CDK8 IC50 of CDK8-IN-I is competitive with leading probes yet provides a larger selectivity window over CDK2 than MSC2530818 . Screening facilities can employ CDK8-IN-I as a reference inhibitor in selectivity panels to validate hit compounds without the confounding factor of strong CDK2 cross‑reactivity.

Mechanistic Studies Requiring Pharmacodynamic Biomarker Modulation (pSTAT1 S727) with Minimal Off‑Target Kinase Interference

Although direct cellular pSTAT1 IC50 data for CDK8-IN-I are not yet published, its strong biochemical selectivity against CDK2 and rapid oral PK profile position it as a candidate for phospho‑STAT1 (S727) suppression studies, analogous to MSC2530818 . Researchers can adopt CDK8-IN-I to probe CDK8‑dependent STAT1 phosphorylation while avoiding CDK2‑mediated cell‑cycle noise.

Quote Request

Request a Quote for CDK8-IN-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.